

# Thermochemical Data for Chlorosuccinic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chlorosuccinic acid

Cat. No.: B092236

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Chlorosuccinic acid**, a halogenated derivative of succinic acid, serves as a key intermediate in various synthetic organic reactions, most notably in the classic example of Walden inversion. Despite its significance in stereochemistry, a comprehensive, experimentally determined set of thermochemical data for **chlorosuccinic acid** is conspicuously absent from the scientific literature. This technical guide provides an in-depth look at the known chemical transformations of **chlorosuccinic acid** and outlines the established experimental protocols for determining the thermochemical properties that are currently unavailable. The lack of quantitative data presents a significant knowledge gap and a clear opportunity for further research to fully characterize this important compound.

## Introduction

**Chlorosuccinic acid** (2-chlorobutanedioic acid) is a dicarboxylic acid with the chemical formula  $C_4H_5ClO_4$ . Its structure, featuring a chiral center, makes it a valuable compound for studying the mechanisms of nucleophilic substitution reactions and their stereochemical outcomes. The presence of both carboxylic acid functional groups and a chlorine atom influences its reactivity and physical properties. While some basic physicochemical properties are known, critical thermochemical data such as the standard enthalpy of formation, standard molar entropy, heat capacity, and Gibbs free energy of formation have not been experimentally determined and reported in peer-reviewed literature. This guide aims to collate the available

information on **chlorosuccinic acid** and to provide a framework for the experimental determination of its thermochemical profile.

## Physicochemical Properties

A summary of the available physicochemical data for **chlorosuccinic acid** is presented in Table 1. It is important to note that a reported value for the enthalpy of vaporization for (S)-2-**chlorosuccinic acid** of 52.06 kJ/mol is available from commercial chemical suppliers; however, this value has not been substantiated in peer-reviewed scientific literature and should be treated with caution.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>5</sub> ClO <sub>4</sub>	PubChem
Molar Mass	152.53 g/mol	PubChem
Melting Point	150-153 °C (decomposes)	Sigma-Aldrich
Appearance	White to off-white crystalline powder	Alfa Aesar
Water Solubility	Soluble	ChemicalBook
Enthalpy of Vaporization (ΔH <sub>vap</sub> )	52.06 kJ/mol (for (S)-enantiomer, unverified)	Guidechem

## Known Chemical Transformations: The Walden Cycle

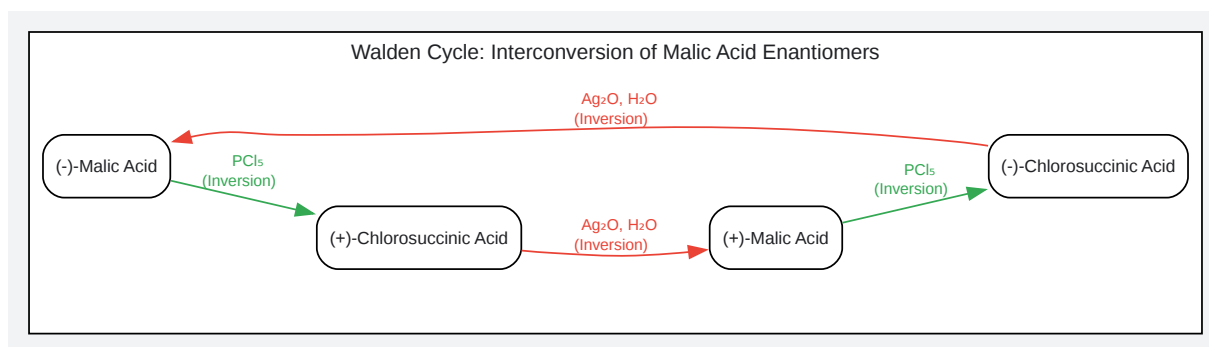
**Chlorosuccinic acid** is a central intermediate in the Walden cycle, a classic series of reactions demonstrating the inversion of stereochemical configuration at a chiral center.<sup>[1][2][3]</sup> The cycle illustrates how one enantiomer of a compound can be converted into its other enantiomer through a sequence of nucleophilic substitution reactions.<sup>[4][5]</sup>

The conversion of (-)-malic acid to (+)-malic acid via **chlorosuccinic acid** intermediates is a prime example of this phenomenon.<sup>[6]</sup> The reaction with phosphorus pentachloride (PCl<sub>5</sub>) proceeds with an inversion of configuration to form (+)-**chlorosuccinic acid**. Subsequent

reaction with silver(I) oxide ( $\text{Ag}_2\text{O}$ ) in water, which acts as a source of hydroxide ions, also proceeds with an inversion of configuration, yielding (+)-malic acid.[4][5]

The mechanism of the reaction between malic acid and phosphorus pentachloride involves the conversion of the hydroxyl group into a better leaving group, followed by a backside nucleophilic attack by the chloride ion, which results in the inversion of stereochemistry characteristic of an  $\text{S}_\text{N}2$  reaction.[7]

Below is a DOT script and the corresponding diagram illustrating the Walden cycle involving **chlorosuccinic acid**.



[Click to download full resolution via product page](#)

**Figure 1.** The Walden cycle illustrating the stereochemical inversion of malic acid through **chlorosuccinic acid** intermediates.

## Experimental Protocols for Thermochemical Data Determination

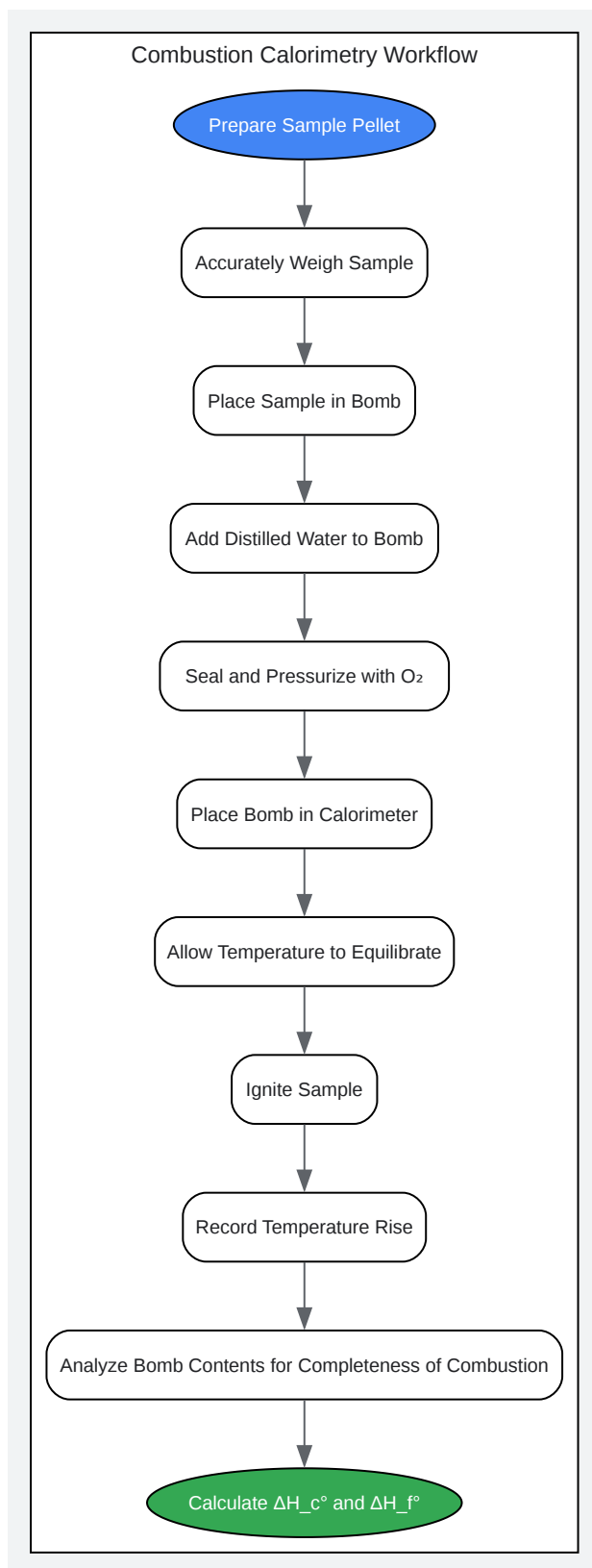
The absence of experimental thermochemical data for **chlorosuccinic acid** necessitates a discussion of the methodologies required to obtain these crucial values. The following are detailed, generalized protocols for the key experiments.

## Determination of Standard Enthalpy of Formation ( $\Delta H_f^\circ$ ) by Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion ( $\Delta H_c^\circ$ ) using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Experimental Workflow:



[Click to download full resolution via product page](#)

**Figure 2.** A generalized workflow for determining the enthalpy of combustion using a bomb calorimeter.

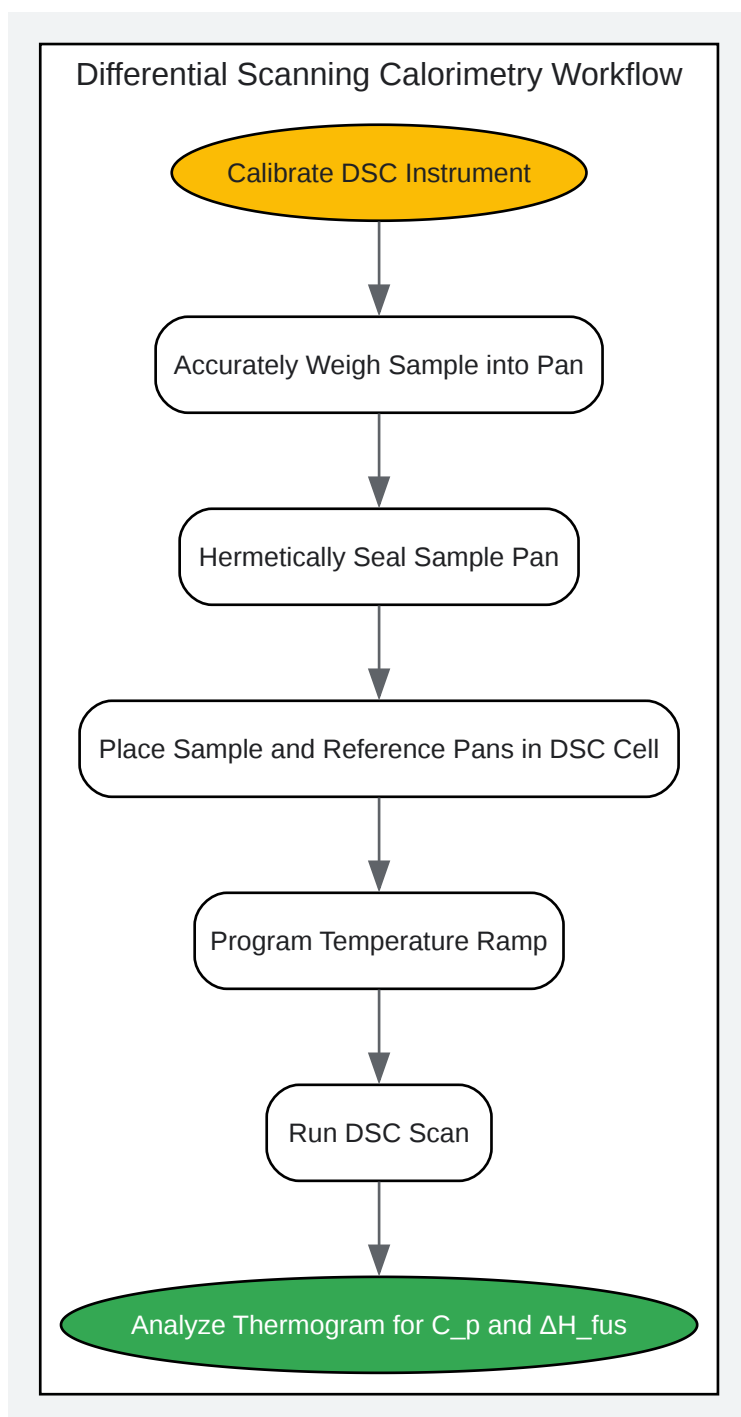
Detailed Methodology:

- **Sample Preparation:** A pellet of known mass (approximately 1 g) of pure, dry **chlorosuccinic acid** is prepared.
- **Bomb Assembly:** The pellet is placed in a sample holder inside the bomb. A known length of fuse wire is connected to the ignition circuit, with the wire in contact with the pellet. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and flushed with oxygen before being filled to a pressure of approximately 25-30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
- **Combustion:** The initial temperature is recorded, and the sample is ignited via an electrical current through the fuse wire.
- **Data Acquisition:** The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Corrections:** The temperature rise is corrected for heat exchange with the surroundings. Corrections are also made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.
- **Calculation:** The heat of combustion at constant volume ( $\Delta U_c$ ) is calculated from the corrected temperature rise and the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). The enthalpy of combustion ( $\Delta H_c^\circ$ ) is then calculated from  $\Delta U_c$ . Finally, the standard enthalpy of formation ( $\Delta H_f^\circ$ ) is calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{HCl}$ ).

## Determination of Heat Capacity ( $C_p$ ) and Enthalpy of Fusion ( $\Delta H_{\text{fus}}$ ) by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of heat capacity and the enthalpy of phase transitions.

Experimental Workflow:



[Click to download full resolution via product page](#)

**Figure 3.** A generalized workflow for the determination of heat capacity and enthalpy of fusion using DSC.

Detailed Methodology:



- **Calibration:** The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, zinc).
- **Sample Preparation:** A small, accurately weighed sample of **chlorosuccinic acid** (typically 1-10 mg) is placed in an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as the reference.
- **Measurement:** The sample and reference pans are placed in the DSC cell. The cell is then subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over the temperature range of interest.
- **Data Analysis:**
  - **Heat Capacity (C<sub>p</sub>):** The heat capacity is determined from the displacement of the DSC baseline relative to a baseline run with empty pans. A sapphire standard is often used for accurate C<sub>p</sub> determination.
  - **Enthalpy of Fusion (ΔH<sub>fus</sub>):** The melting of the sample will appear as an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

## Determination of Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔG<sub>f</sub>°)

The standard molar entropy of **chlorosuccinic acid** at 298.15 K can be determined from low-temperature heat capacity measurements down to near absolute zero (0 K) using adiabatic calorimetry. The Gibbs free energy of formation can then be calculated using the following equation, once the standard enthalpy of formation and standard molar entropy are known:

$$\Delta G_f^\circ = \Delta H_f^\circ - T\Delta S_f^\circ$$

where ΔS<sub>f</sub>° is the entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements in their standard states.

## Conclusion and Future Outlook

This technical guide has highlighted a significant void in the available thermochemical data for **chlorosuccinic acid**. While its role in fundamental stereochemical transformations is well-documented, the lack of quantitative thermodynamic parameters hinders a complete understanding of its stability, reactivity, and potential applications in areas such as drug design and materials science. The experimental protocols outlined herein provide a clear roadmap for researchers to undertake the necessary studies to fill this knowledge gap. The determination of the standard enthalpy of formation, heat capacity, standard molar entropy, and Gibbs free energy of formation for **chlorosuccinic acid** would be a valuable contribution to the field of chemical thermodynamics.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. byjus.com [byjus.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Walden Inversion: Mechanism, Examples & Key Concepts Explained [vedantu.com]
- 4. Walden inversion - Wikipedia [en.wikipedia.org]
- 5. Iscollege.ac.in [Iscollege.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Thermochemical Data for Chlorosuccinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092236#thermochemical-data-for-chlorosuccinic-acid]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)